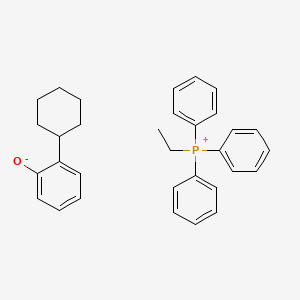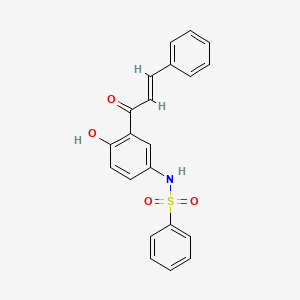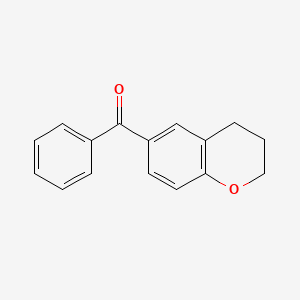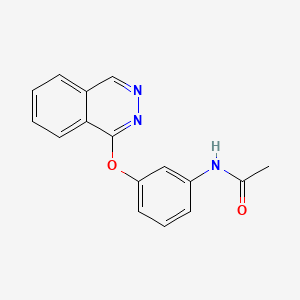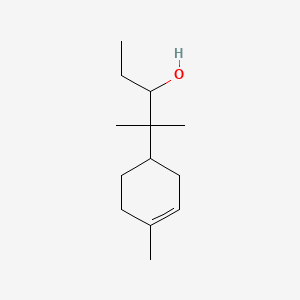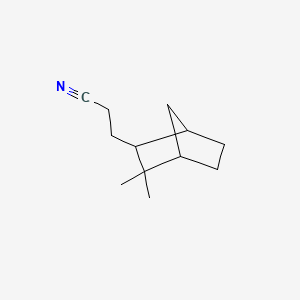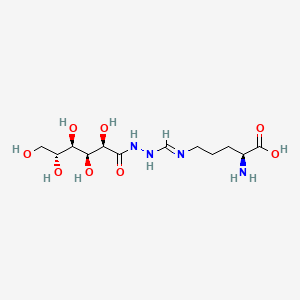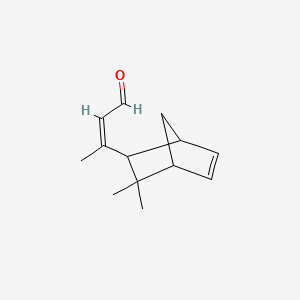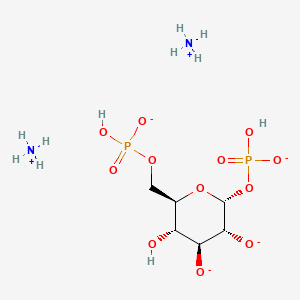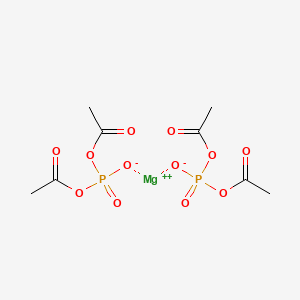
Bis(acetic phosphoric dianhydridato)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(Acetic phosphoric dianhydridato)magnesium: is a chemical compound with the molecular formula C8H12MgO12P2 and a molecular weight of 386.42 g/mol . This compound is known for its unique structure, which includes magnesium coordinated with acetic phosphoric dianhydride groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of bis-(Acetic phosphoric dianhydridato)magnesium typically involves the reaction of magnesium salts with acetic phosphoric dianhydride under controlled conditions . The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Chemical Reactions Analysis
Bis-(Acetic phosphoric dianhydridato)magnesium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents, leading to the formation of reduced magnesium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis-(Acetic phosphoric dianhydridato)magnesium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic and inorganic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of bis-(Acetic phosphoric dianhydridato)magnesium involves its interaction with molecular targets and pathways. The compound can coordinate with various biomolecules, influencing their structure and function. This coordination can lead to changes in enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Bis-(Acetic phosphoric dianhydridato)magnesium can be compared with other similar compounds, such as:
Magnesium acetate: A simpler magnesium compound with different chemical properties and applications.
Magnesium phosphate: Another magnesium compound with distinct uses in biology and industry.
Magnesium citrate: Known for its use in medicine as a dietary supplement and laxative.
Properties
CAS No. |
94232-90-3 |
|---|---|
Molecular Formula |
C8H12MgO12P2 |
Molecular Weight |
386.43 g/mol |
IUPAC Name |
magnesium;diacetyl phosphate |
InChI |
InChI=1S/2C4H7O6P.Mg/c2*1-3(5)9-11(7,8)10-4(2)6;/h2*1-2H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
NHIPOTZPUMWEJB-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OP(=O)([O-])OC(=O)C.CC(=O)OP(=O)([O-])OC(=O)C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




